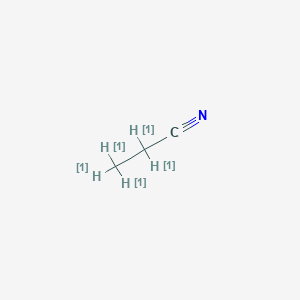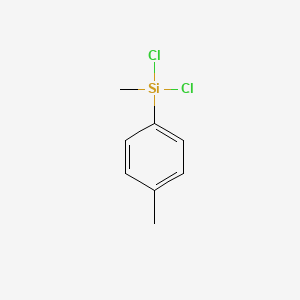
p-Tolylmethyldichlorosilane
Übersicht
Beschreibung
P-Tolylmethyldichlorosilane is an organosilicon compound with the chemical formula C8H10Cl2Si . It is a colorless to light yellow liquid .
Synthesis Analysis
P-Tolylmethyldichlorosilane is commonly used as a reagent in organic synthesis, mainly used in the synthesis of organic silicon compounds .Molecular Structure Analysis
The molecular structure of p-Tolylmethyldichlorosilane is represented by the formula C8H10Cl2Si . The molecular weight of the compound is 205.16 g/mol .Physical And Chemical Properties Analysis
P-Tolylmethyldichlorosilane is a liquid substance . It has a molecular weight of 205.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Surface Chemistry Modification
p-Tolylmethyldichlorosilane plays a pivotal role in modifying surface chemistry, particularly in the fabrication of chromatographic materials. Its utilization in deactivating hydroxyl groups on porous polymers demonstrates its effectiveness in influencing chromatographic behavior, crucial for achieving selective separation processes in analytical chemistry. The chemical modification of copolymers with p-Tolylmethyldichlorosilane leads to tailored retention indices for various compounds, highlighting its significance in the development of advanced chromatographic packing materials (Gawdzik, Matynia, & Osypiuk, 1998).
Polydimethylsiloxane (PDMS) Functionalization
In the realm of biomaterials and microfluidics, p-Tolylmethyldichlorosilane contributes to the functionalization and surface engineering of polydimethylsiloxane (PDMS), a widely used silicone-based material. By altering the surface properties of PDMS, researchers can enhance cell adhesion, proliferation, and multipotency, crucial for stem cell research and tissue engineering. The development of biocompatible and mechanically tunable surfaces using p-Tolylmethyldichlorosilane underscores its utility in creating environments conducive to cell culture and biological assays (Chuah et al., 2015).
Microfluidics and Device Fabrication
The incorporation of p-Tolylmethyldichlorosilane in the design of microfluidic devices exemplifies its role in enhancing the chemical resistance and durability of PDMS-based microchannels. This application is critical for developing robust microfluidic platforms capable of withstanding various solvents and chemicals, thereby broadening the scope of microfluidic experiments and applications in chemical analysis and biological research. The ability to maintain channel integrity and functionality after exposure to harsh conditions demonstrates the material's adaptability and reliability in microfluidic device fabrication (Lee et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloro-methyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUIMSDHOCZKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334056 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylmethyldichlorosilane | |
CAS RN |
25898-37-7 | |
| Record name | p-tolylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



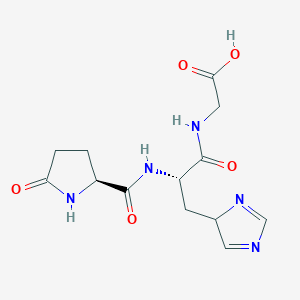
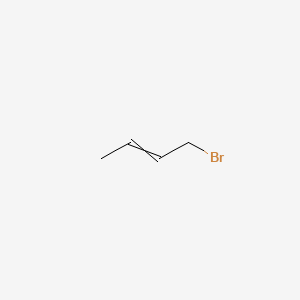
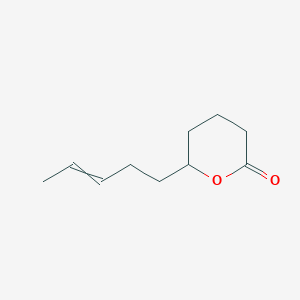
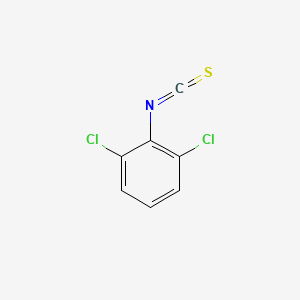
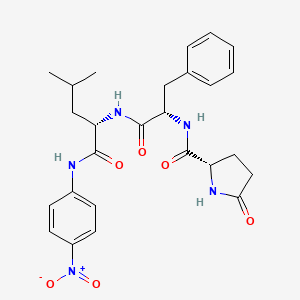
![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)

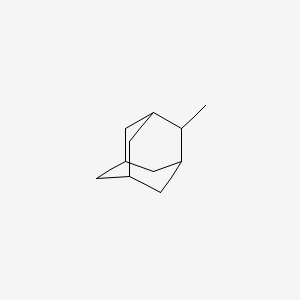
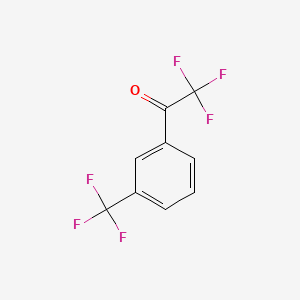
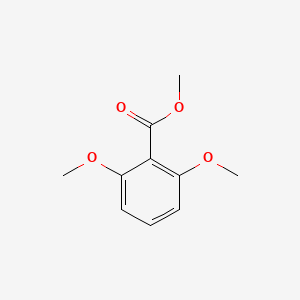
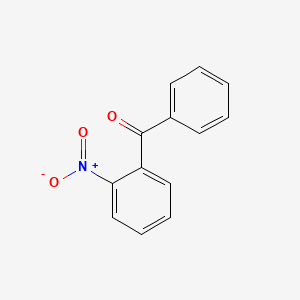
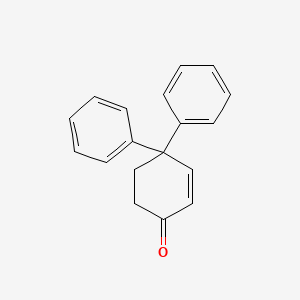
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
